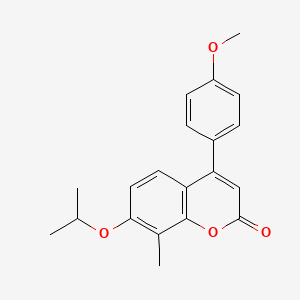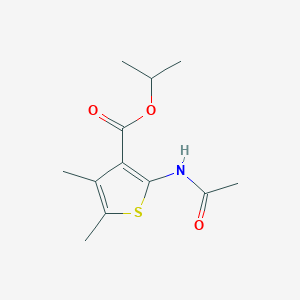![molecular formula C16H15ClN2O2 B5790114 N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)
N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of many cellular processes, including protein degradation, cell motility, and immune responses. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.
作用機序
N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide inhibits HDAC6, leading to an increase in acetylation of its substrates. HDAC6 deacetylates many proteins involved in various cellular processes, including microtubule dynamics, aggresome formation, and autophagy. Inhibition of HDAC6 by N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide results in increased acetylation of these proteins, leading to altered cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has been shown to have other biochemical and physiological effects. For example, N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has also been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and function.
実験室実験の利点と制限
One advantage of N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide is its specificity for HDAC6, which reduces the potential for off-target effects. N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide is its lack of selectivity for cancer cells, which may limit its therapeutic potential.
将来の方向性
For research on N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide include further preclinical studies to investigate its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Other areas of research could include the development of more selective HDAC6 inhibitors and the investigation of the combination of N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide in humans.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with 2-aminoacetophenone to form N-(2-acetylamino)phenyl)-4-methylbenzamide. This intermediate is then reacted with thionyl chloride and triethylamine to form N-(2-chloroacetyl)phenyl)-4-methylbenzamide. Finally, the reaction of this intermediate with 4-hydroxybenzamide in the presence of potassium carbonate and DMF yields N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide.
科学的研究の応用
N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has been extensively studied in preclinical models as a potential treatment for various diseases. In cancer, N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has been shown to inhibit the growth of multiple myeloma cells and sensitize them to other chemotherapeutic agents. N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in models of autoimmune disorders such as multiple sclerosis.
特性
IUPAC Name |
N-(2-acetamidophenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-8-12(9-13(10)17)16(21)19-15-6-4-3-5-14(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDAKQNJWRFUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)



![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)